An In-depth Technical Guide to (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine, a fluorinated aromatic hydrazine of significant interest in medicinal chemistry and synthetic organic chemistry. The strategic incorporation of fluorine, a methyl group, and a trifluoromethyl group onto the phenylhydrazine scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. This document details its predicted physicochemical properties, outlines a plausible synthetic pathway, explores its chemical reactivity, and discusses its potential applications in drug discovery. Furthermore, standard protocols for its characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are presented, providing a foundational resource for researchers working with this and related compounds.
Introduction: The Significance of Fluorinated Phenylhydrazines
Phenylhydrazine and its derivatives are fundamental reagents in organic synthesis, most notably for the Fischer indole synthesis, which remains a cornerstone for the construction of indole rings prevalent in a vast array of natural products and pharmaceuticals. The introduction of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into organic molecules has become a powerful strategy in modern drug design.[1] These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.
(2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine (CAS No. 927901-61-9) is a polysubstituted phenylhydrazine that combines the reactivity of the hydrazine moiety with the modulating effects of its substituents. The ortho-fluoro and ortho-trifluoromethyl groups create a sterically hindered and electronically distinct environment around the hydrazine functional group, which can be expected to influence its reactivity and the properties of its derivatives. The methyl group further modifies the electronic landscape of the aromatic ring. This unique combination of substituents makes it an attractive intermediate for the synthesis of complex, biologically active molecules.
Physicochemical Properties
Precise experimental data for (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine is not extensively reported in the public domain. However, based on its structure and data from analogous compounds, a reliable profile of its physicochemical properties can be predicted.
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 927901-61-9 | [2][3] |
| Molecular Formula | C₈H₈F₄N₂ | [3] |
| Molecular Weight | 208.16 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Analogy with other substituted phenylhydrazines. |
| Melting Point | Not available. Expected to be in the range of 50-100 °C. | Based on melting points of similar substituted phenylhydrazines. |
| Boiling Point | 197.5 ± 40.0 °C | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) and poorly soluble in water. | The aromatic ring and trifluoromethyl group contribute to its lipophilicity. |
| pKa | The hydrazine moiety will be weakly basic. The exact pKa is expected to be lower than that of phenylhydrazine due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. | Inductive and resonance effects of the substituents decrease the electron density on the nitrogen atoms. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine involves a multi-step sequence starting from a commercially available precursor. The key transformation is the conversion of the corresponding aniline to the hydrazine, a well-established process in organic chemistry.
The synthesis would likely commence with the appropriate nitration and subsequent reduction of a suitable starting material to obtain the key intermediate, 2-Fluoro-3-methyl-6-(trifluoromethyl)aniline. This aniline would then undergo diazotization followed by reduction to yield the target hydrazine.
Caption: Proposed synthetic pathway for (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine.
Chemical Reactivity
The reactivity of (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. Key reactions include:
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Formation of Hydrazones: It will readily react with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental to many of its applications, including the Fischer indole synthesis.
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Fischer Indole Synthesis: The hydrazones derived from this compound can be cyclized under acidic conditions to produce highly substituted indoles. The substitution pattern on the phenyl ring will direct the regioselectivity of the cyclization.
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Acylation and Sulfonylation: The hydrazine can be acylated or sulfonylated at the terminal nitrogen atom using acyl chlorides, anhydrides, or sulfonyl chlorides.
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Oxidation: Hydrazines are susceptible to oxidation, which can lead to the formation of diazenes or other products depending on the oxidizing agent and reaction conditions. The electron-withdrawing groups on the aromatic ring may influence its oxidation potential.
The steric hindrance provided by the ortho-fluoro and ortho-trifluoromethyl groups may reduce the rate of some reactions compared to less substituted phenylhydrazines.
Applications in Drug Discovery and Development
The structural motifs present in (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine are highly relevant to modern medicinal chemistry.
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Scaffold for Bioactive Heterocycles: As a precursor in the Fischer indole synthesis, it provides access to novel, highly substituted indoles. The indole core is a privileged scaffold found in numerous approved drugs and clinical candidates with a wide range of biological activities.
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Modulation of Pharmacokinetic Properties: The fluorine and trifluoromethyl groups can enhance metabolic stability by blocking sites of oxidative metabolism.[1] They also increase lipophilicity, which can improve membrane permeability and oral bioavailability.
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Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other functional groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize target binding and selectivity.
While specific applications of this exact compound are not widely documented, the rationale for its use in drug discovery programs is strong, particularly in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system-active compounds where substituted indoles are prevalent.
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine.
Step-by-Step Protocol for ¹H, ¹³C, and ¹⁹F NMR Analysis:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Spectroscopy:
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Acquire a standard proton NMR spectrum.
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Expected Signals:
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Aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
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The methyl protons will appear as a singlet or a small doublet (due to coupling with the ortho-fluorine) in the upfield region (around 2.0-2.5 ppm).
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The hydrazine protons (-NHNH₂) will appear as broad singlets that may be exchangeable with D₂O. Their chemical shift will be solvent-dependent.
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¹³C NMR Spectroscopy:
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Acquire a proton-decoupled carbon NMR spectrum.
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Expected Signals:
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Aromatic carbons will appear in the range of 110-160 ppm. The carbons directly attached to fluorine and the trifluoromethyl group will show characteristic C-F coupling constants. The CF₃ carbon will appear as a quartet.
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The methyl carbon will appear in the aliphatic region (around 15-25 ppm).
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¹⁹F NMR Spectroscopy:
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Acquire a proton-decoupled fluorine NMR spectrum.
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Expected Signals:
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Two distinct signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group.
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The aromatic fluorine signal will likely appear as a multiplet due to coupling with nearby protons.
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The trifluoromethyl group will appear as a singlet.
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Caption: A generalized workflow for the NMR spectroscopic analysis of the title compound.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and providing information about the fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A prominent molecular ion peak at m/z 208 is expected due to the stability of the aromatic system.
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Key Fragment Ions:
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Loss of the hydrazine moiety (-NHNH₂) to give a fragment corresponding to the substituted benzene radical cation.
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Loss of a fluorine atom from the trifluoromethyl group.
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Fragmentation of the aromatic ring, although this is generally less favorable.
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Cleavage of the N-N bond.
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Conclusion
(2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine is a highly functionalized synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a powerful tool for modulating the physicochemical and biological properties of target molecules. While experimental data for this specific compound remains limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for novel fluorinated compounds continues to grow, molecules such as this will undoubtedly play a crucial role in the development of next-generation pharmaceuticals and advanced materials.
References
- General information on NMR spectroscopy of organic compounds.
- Principles of Mass Spectrometry. (Accessible through various analytical chemistry textbooks and online resources).
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2-FLUORO-3-METHYL-6-(TRIFLUOROMETHYL)PHENYLHYDRAZINE — Chemical Substance Information - NextSDS. (URL: [Link])
- Fischer Indole Synthesis. (Detailed mechanisms and applications can be found in advanced organic chemistry textbooks).
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
